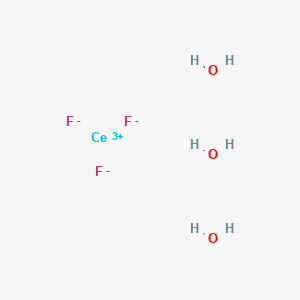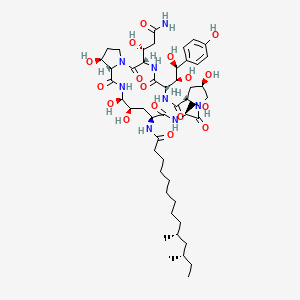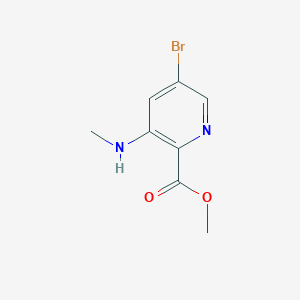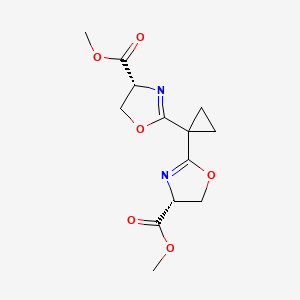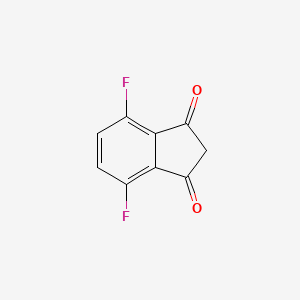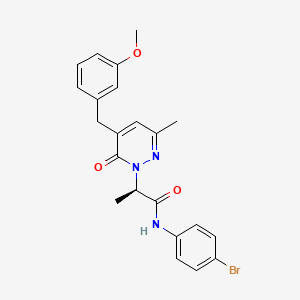
(5-Chloro-4-fluoro-2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-4-fluoro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of a chloro, fluoro, and methoxy group attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-fluoro-2-methoxyphenyl)methanol typically involves the introduction of the chloro, fluoro, and methoxy groups onto a benzene ring, followed by the addition of a methanol group. One common method involves the use of Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-4-fluoro-2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or fluoro groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of (5-Chloro-4-fluoro-2-methoxyphenyl)aldehyde or (5-Chloro-4-fluoro-2-methoxybenzoic acid).
Reduction: Formation of (5-Chloro-4-fluoro-2-methoxyphenyl)methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Chloro-4-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Chloro-4-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The methoxy group may also play a role in modulating its activity by affecting its electronic properties and steric interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoro-2-methoxyphenyl)methanol: Similar structure but lacks the chloro group.
(2-Chloro-5-methoxyphenyl)methanol: Similar structure but lacks the fluoro group.
(5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid: Contains a boronic acid group instead of a methanol group.
Uniqueness
(5-Chloro-4-fluoro-2-methoxyphenyl)methanol is unique due to the combination of chloro, fluoro, and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClFO2 |
|---|---|
Poids moléculaire |
190.60 g/mol |
Nom IUPAC |
(5-chloro-4-fluoro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |
Clé InChI |
JQGYAGCDGVCJIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CO)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


